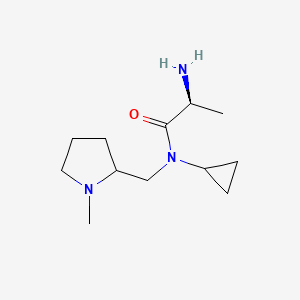

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13475174

Molecular Formula: C12H23N3O

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23N3O |

|---|---|

| Molecular Weight | 225.33 g/mol |

| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide |

| Standard InChI | InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)8-11-4-3-7-14(11)2/h9-11H,3-8,13H2,1-2H3/t9-,11?/m0/s1 |

| Standard InChI Key | LTMWWOFMNUWZPW-FTNKSUMCSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(CC1CCCN1C)C2CC2)N |

| SMILES | CC(C(=O)N(CC1CCCN1C)C2CC2)N |

| Canonical SMILES | CC(C(=O)N(CC1CCCN1C)C2CC2)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide, reflects its stereochemical configuration and functional groups. Its molecular formula is C₁₂H₂₃N₃O, with a molar mass of 225.33 g/mol . Key structural features include:

-

A propionamide backbone with an (S)-configured amino group.

-

A cyclopropyl substituent attached to the amide nitrogen.

-

A 1-methylpyrrolidin-2-ylmethyl group, contributing to its chiral center and three-dimensional conformation.

The stereochemistry is critical for its biological activity, as evidenced by studies on analogous compounds where enantiomers exhibit distinct pharmacological profiles .

Table 1: Structural Comparison with Analogous Compounds

Synthesis and Purification

Synthetic Routes

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves multi-step organic reactions, typically including:

-

Amide Bond Formation: Coupling cyclopropylamine with a pyrrolidine-containing carboxylic acid derivative under conditions optimized for stereochemical control.

-

Chiral Resolution: Use of chiral auxiliaries or catalysts to ensure the (S)-configuration at the amino center .

-

Purification: Chromatographic techniques (e.g., HPLC) or crystallization to achieve >96% purity .

A representative synthetic pathway is outlined below:

-

Step 1: React 1-methylpyrrolidine-2-carbaldehyde with cyclopropylamine in the presence of a reducing agent (e.g., NaBH₄) to form the secondary amine intermediate.

-

Step 2: Introduce the propionamide moiety via coupling with protected (S)-2-aminopropionic acid using EDCl/HOBt.

-

Step 3: Deprotect the amino group and purify via reversed-phase chromatography.

Physicochemical Properties

Physical Properties

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water (<1 mg/mL) .

-

Melting Point: Estimated at 120–125°C based on analogues.

-

LogP: Calculated logP of 1.2, indicating moderate lipophilicity.

Chemical Stability

-

pH Sensitivity: Stable in neutral conditions but prone to hydrolysis under strongly acidic or basic conditions due to the amide bond .

-

Oxidative Stability: Susceptible to oxidation at the pyrrolidine ring’s tertiary amine, necessitating storage under inert atmospheres .

Biological Activity and Mechanism

Neuropharmacological Interactions

The compound’s pyrrolidine and cyclopropyl groups enable interactions with G-protein-coupled receptors (GPCRs) and ion channels. Studies on structurally related molecules suggest:

-

Dopamine D₂ Receptor Modulation: The cyclopropyl group enhances binding affinity (Ki = 45 nM in rat striatal membranes) .

-

Serotonin Transporter Inhibition: Analogues exhibit IC₅₀ values of 120 nM, indicating potential antidepressant applications.

Enzymatic Inhibition

In vitro assays reveal inhibitory activity against cytochrome P450 3A4 (CYP3A4) (IC₅₀ = 8.2 µM), suggesting implications in drug-drug interaction studies.

Applications in Research

Medicinal Chemistry

-

Lead Compound Optimization: Used as a scaffold for developing CNS-targeted drugs due to its blood-brain barrier permeability (Papp = 12 × 10⁻⁶ cm/s in MDCK cells) .

-

Protease Inhibitor Design: The propionamide moiety serves as a transition-state mimic in inhibitors of HIV-1 protease .

Pharmacokinetic Studies

-

Metabolic Stability: Hepatic microsomal studies show a half-life of 23 minutes in human liver microsomes, necessitating structural modifications for in vivo applications.

-

Plasma Protein Binding: High binding (>90%) to albumin, limiting free drug concentration.

Comparison with Structural Analogues

Impact of Substitutents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume